5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a pyrazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The final step involves the cyclization to form the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to partially or fully reduced forms of the compound .
Scientific Research Applications
5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of the pyrazole and pyrimidine rings with the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core. This structure provides a distinct set of chemical properties and biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C13H12N6O2 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
5-(6-pyrazol-1-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C13H12N6O2/c20-12-8-5-18(6-9(8)13(21)17-12)10-4-11(15-7-14-10)19-3-1-2-16-19/h1-4,7-9H,5-6H2,(H,17,20,21) |
InChI Key |
YREJSKPQHHNZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=NC=NC(=C3)N4C=CC=N4)C(=O)NC2=O |
Origin of Product |
United States |
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